1,4-Anhydro-D-glucitol
Overview
Description
1,4-Anhydro-D-glucitol is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It is an intermediate in the conversion of sorbitol to isosorbide. This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .
Preparation Methods
1,4-Anhydro-D-glucitol is produced by the dehydration of sorbitol. The dehydration reaction usually produces sorbitan as a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol form being the dominant product . The preparation method involves adding polyatomic alcohol in a reaction vessel, stirring, heating, and decompressing to remove free water, cooling down and adding an acidic catalyst, and then dehydrating a molecule of water . Industrial production methods include crystallization in lower alcohol to prepare high-purity sorbitan .
Chemical Reactions Analysis
1,4-Anhydro-D-glucitol undergoes various chemical reactions, including esterification and etherification. Common reagents used in these reactions include oleic acid and acidic catalysts . The major products formed from these reactions are sorbitan esters, such as sorbitan monooleate (Span 80), which are used as emulsifiers .
Scientific Research Applications
1,4-Anhydro-D-glucitol and its derivatives have a wide range of applications in scientific research. They are used as emulsifiers in the preparation of emulsions, creams, and ointments for pharmaceutical and cosmetic use . In the food industry, sorbitan esters are used as emulsifiers and stabilizers . In biochemistry, they are used for membrane protein solubilization and crystallization . This compound monooleate, for example, is used in biological tissue engineering and pharmacy .
Mechanism of Action
1,4-Anhydro-D-glucitol exerts its effects by acting as a surfactant. It reduces the interfacial tension between different phases, improving the dispersion or solubilization of one phase in another . Polysorbates, which are derived from sorbitan, protect biological drug products from protein unfolding, aggregation, and precipitation during shipping and handling .
Comparison with Similar Compounds
1,4-Anhydro-D-glucitol is similar to other nonionic surfactants such as polysorbates (e.g., Tween 80). Polysorbates are ethoxylated sorbitan esters and are used in a variety of settings, including pharmaceuticals and food . This compound esters, such as sorbitan monostearate (Span 60) and sorbitan tristearate (Span 65), are also used as emulsifiers . The uniqueness of sorbitan lies in its ability to form stable water-in-oil emulsions when used alone, and its versatility when used with polysorbates to produce different types of emulsions .
Properties
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
Record name | 1,4-Sorbitan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Sorbitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Sorbitan | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,4-Anhydroglucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-anhydro-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sorbitan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-SORBITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
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